(2S,4S,5R)-6-(Hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol
CAS No.: 65877-63-6
Cat. No.: VC0015143
Molecular Formula: C₁₃H₁₈O₆
Molecular Weight: 270.28
* For research use only. Not for human or veterinary use.

CAS No. | 65877-63-6 |
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Molecular Formula | C₁₃H₁₈O₆ |
Molecular Weight | 270.28 |
IUPAC Name | (2S,4S,5R)-6-(hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol |
Standard InChI | InChI=1S/C13H18O6/c14-6-9-10(15)12(11(16)13(17)19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9?,10-,11?,12+,13+/m1/s1 |
SMILES | C1=CC=C(C=C1)COC2C(C(OC(C2O)O)CO)O |
Chemical Structure and Properties
Molecular Structure
(2S,4S,5R)-6-(Hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol belongs to the class of oxane derivatives, specifically glycosides derived from mannose sugars. The compound features a core oxane (tetrahydropyran) ring with specific stereochemistry as indicated in its name, with hydroxyl groups at positions 2, 3, and 5, a hydroxymethyl group at position 6, and a phenylmethoxy (benzyloxy) group at position 4. This benzyloxy group is a key structural feature that distinguishes this compound and influences its chemical behavior in various reactions. The stereochemistry indicated in the name is crucial for understanding its three-dimensional structure and biological relevance.
The molecular structure can be represented using the following key information:
Parameter | Value |
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Molecular Formula | C13H18O6 |
Molecular Weight | 270.28 g/mol |
CAS Number | 65877-63-6 |
IUPAC Name | (2S,4S,5R)-6-(hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol |
Structural Class | Oxane derivative/Glycoside |
Physical and Chemical Properties
The physical and chemical properties of (2S,4S,5R)-6-(Hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol are determined by its functional groups, including multiple hydroxyl groups that confer hydrophilicity and a benzyloxy moiety that adds hydrophobic character. Based on similar compounds in the literature, it likely appears as a white crystalline solid under standard conditions . The presence of multiple hydroxyl groups suggests it would form hydrogen bonds readily, affecting its solubility profile and interactions with biological systems.
While specific experimental data for this exact stereoisomer is limited in the available literature, we can infer several properties based on its structure and related compounds:
Stereochemistry and Configuration
The stereochemistry of (2S,4S,5R)-6-(Hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol is critical to its properties and potential biological activities. The compound name precisely specifies its configuration using the Cahn-Ingold-Prelog (CIP) system, providing exact information about the three-dimensional arrangement of substituents around specific carbon atoms in the molecule. Each stereocenter in the compound has been carefully defined:
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(2S) indicates an S configuration at carbon position 2 of the oxane ring
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(4S) indicates an S configuration at carbon position 4 where the phenylmethoxy group is attached
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(5R) indicates an R configuration at carbon position 5
This specific stereochemistry is crucial for molecular recognition processes in biological systems and significantly influences how the molecule might interact with enzymes, receptors, and other biological targets. The presence of multiple stereocenters makes this compound chirally complex, and this complexity contributes to its specificity in potential biological interactions.
Synthesis and Preparation
Synthetic Routes
The synthesis of (2S,4S,5R)-6-(Hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol typically involves sophisticated carbohydrate chemistry techniques, with D-mannose often serving as the starting material. The preparation requires careful control of reaction conditions to achieve the desired stereochemistry at multiple positions. Several synthetic approaches have been documented or can be inferred from related compounds:
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Selective benzylation of D-mannose: This approach involves the selective protection of the hydroxyl group at position 4 using benzyl bromide in the presence of a suitable base, followed by carefully controlled deprotection of other positions. This methodology requires precise control of reaction conditions to achieve regioselectivity.
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Glycosylation reactions: These reactions can be used to form the oxane (pyran) ring structure with the desired stereochemistry, particularly when building from smaller carbohydrate fragments. These reactions often involve activation of anomeric positions and controlled addition of nucleophiles.
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Modification of existing sugar derivatives: Starting with mannose derivatives and selectively modifying specific positions to achieve the desired substitution pattern can provide a more direct route to the target compound. This approach often utilizes protecting group strategies to control the reactivity of specific hydroxyl groups.
Reaction Conditions
The synthesis of (2S,4S,5R)-6-(Hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol requires meticulous control of reaction conditions to achieve the desired stereochemistry and selectivity. The specific conditions must be carefully optimized to ensure high yields and stereoselectivity. Typical reaction conditions for key steps include:
Reaction Step | Conditions |
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Benzylation | Reaction with benzyl bromide in the presence of bases such as sodium hydroxide or potassium carbonate; typically performed in polar aprotic solvents such as DMF or DMSO |
Glycosylation | Often requires Lewis acids as catalysts (e.g., BF3·Et2O, TMSOTf); controlled temperature (usually -20°C to 0°C to ensure stereoselectivity); anhydrous conditions |
Protecting Group Manipulations | Varies depending on the groups used; may involve acidic or basic conditions, hydrogenation, or oxidative methods |
Purification | Column chromatography using silica gel with carefully selected solvent systems; recrystallization from appropriate solvents |
The precise control of temperature, solvent, catalyst, and reaction time is essential to ensure the formation of the desired stereoisomer and to minimize side reactions that could lead to undesired products or stereochemistry. Moisture control is also critical in many steps, as water can interfere with sensitive reactions in carbohydrate synthesis.
Purification Methods
After synthesis, (2S,4S,5R)-6-(Hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol typically requires purification to remove byproducts, unreacted starting materials, and other impurities to obtain the compound with high purity. The purification strategy must preserve the compound's stereochemical integrity while providing high recovery. Common purification methods include:
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Column chromatography: Using silica gel as the stationary phase and appropriate solvent systems (often mixtures of ethyl acetate and hexanes or methanol and dichloromethane) to separate the target compound from impurities. Gradient elution techniques are frequently employed to improve separation.
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Recrystallization: From suitable solvents or solvent mixtures to obtain pure crystalline material . Common solvent systems include ethanol/water, acetone/hexane, or ethyl acetate/hexane mixtures.
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High-Performance Liquid Chromatography (HPLC): For analytical purposes or preparative purification to achieve high purity, particularly when dealing with complex mixtures or stereoisomers that are difficult to separate by conventional methods.
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Thin Layer Chromatography (TLC): Used primarily for monitoring reaction progress and purity assessment rather than preparative purification, but essential for developing effective purification strategies.
Biological and Chemical Applications
Role in Carbohydrate Chemistry
(2S,4S,5R)-6-(Hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol and similar compounds play important roles in carbohydrate chemistry research, contributing to our understanding of sugar chemistry and enabling the development of complex carbohydrate derivatives. The compound serves several important functions in this field:
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As a model compound for studying carbohydrate reactions and mechanisms, providing insights into the reactivity patterns of complex sugars. The presence of the benzyl group at position 4 creates interesting reactivity differences compared to unmodified mannose.
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As an intermediate in the synthesis of more complex carbohydrate derivatives, including oligosaccharides and glycoconjugates that may have biological significance. The selectively protected nature of this compound makes it valuable for building more complex structures.
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As a standard for structural determination and comparison in carbohydrate analysis, helping researchers identify and characterize similar compounds in natural sources or synthetic mixtures.
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For investigating the influence of substituents on the conformation and reactivity of the pyranose ring system, contributing to fundamental understanding of carbohydrate structure-function relationships.
The benzyl group at position 4 serves as a protecting group that can influence the reactivity of other positions in the molecule, making it valuable for selective transformations in carbohydrate synthesis and modification. This selective protection strategy is essential for the controlled synthesis of complex carbohydrates.
Research Findings and Future Directions
Current Research Status
Research specifically on (2S,4S,5R)-6-(Hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol is limited according to the available literature, with most studies focusing on its role as a carbohydrate derivative with potential applications in synthetic and medicinal chemistry rather than as a primary subject of investigation. The compound appears to be more commonly studied as part of broader carbohydrate chemistry research rather than for its individual properties. Current research areas include:
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Synthetic methodology development for more efficient preparation, including stereoselective approaches that could improve yields and reduce the number of synthetic steps required. These methodological improvements could make the compound more accessible for various applications.
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Structure-activity relationship studies to understand how structural modifications, including variations in the position or nature of the benzyl substituent, affect biological properties and chemical reactivity. These studies help establish principles for designing more effective carbohydrate-based compounds.
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Exploration of its potential as a building block for more complex molecules with therapeutic potential, particularly in the development of glycomimetics or oligosaccharide synthesis. The compound's well-defined stereochemistry makes it valuable as a synthetic intermediate.
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Investigation of its conformational preferences and how these influence its reactivity and interactions with biological targets. The three-dimensional structure is crucial for its chemical and biological behavior.
Application Area | Potential Use |
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Medicinal Chemistry | As a scaffold or building block for drug development, particularly for compounds targeting carbohydrate-binding proteins or carbohydrate-processing enzymes |
Carbohydrate Research | As a model compound for studying carbohydrate chemistry and biochemistry, providing insights into reactivity patterns and conformational preferences |
Materials Science | As a precursor for developing carbohydrate-based materials with specific properties, including biodegradable polymers or chiral materials |
Analytical Chemistry | As a standard or reference compound for carbohydrate analysis, helping researchers identify and characterize similar compounds in complex mixtures |
Biological Probes | As a tool for investigating carbohydrate-protein interactions through specific labeling or modification strategies |
Synthetic Methodology | As a challenging target for developing new synthetic approaches in carbohydrate chemistry |
These diverse applications highlight the compound's versatility and potential importance across multiple scientific fields, despite the limited specific research currently available in the literature.
Research Gaps and Opportunities
Several significant research gaps and opportunities exist for further investigation of (2S,4S,5R)-6-(Hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol, presenting promising directions for future research:
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